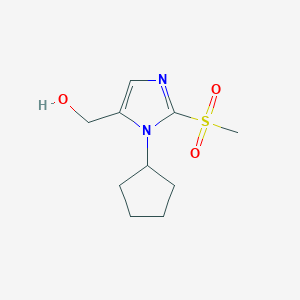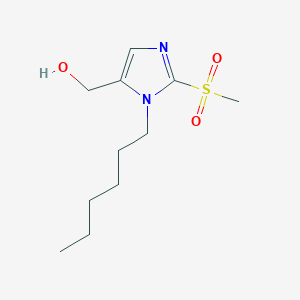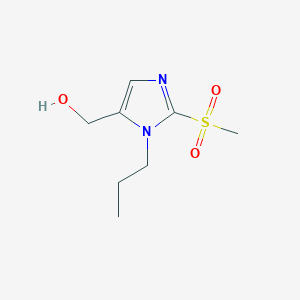![molecular formula C10H18N2O3S B6340084 [2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol CAS No. 1221341-77-0](/img/structure/B6340084.png)
[2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol (MSI) is an organic compound that has recently gained attention due to its potential applications in scientific research. MSI is a small molecule that has a unique chemical structure that is capable of binding to a variety of proteins and other molecules. MSI has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Scientific Research Applications
Methane Utilization and Biotechnological Applications
Methanotrophs in Biotechnology : Methanotrophs, bacteria capable of using methane as their sole carbon source, offer a wide range of biotechnological applications. These applications include the production of single-cell protein, biopolymers, nanotechnology components, soluble metabolites (methanol, formaldehyde, organic acids, ectoine), lipids for biodiesel and health supplements, and vitamin B12. Methanotrophs can be genetically engineered to produce new compounds such as carotenoids or farnesene, and their enzymes, such as dehydrogenases and catalase, have high conversion efficiencies for generating methanol or sequestering CO2 as formic acid. Additionally, live cultures can be used for bioremediation, chemical transformation, wastewater denitrification, biosensors, or directly generating electricity (Strong, Xie, & Clarke, 2015).
Catalytic Conversion of Methane
Direct Oxidation of Methane to Methanol : Advances in the direct oxidation of methane to methanol (DMTM) have been explored, focusing on both heterogeneous and homogeneous oxidation processes. The conversion of methane through heterogeneous oxidation with various transition metal oxides and the challenges in achieving high yield and selectivity due to the difficulty of activating methane and controlling sequential oxidation reactions are highlighted. The need for optimizing synthesis conditions and controlling catalytic oxidation process variables is emphasized for improved performance (Han et al., 2016).
Methanogenesis and Methane Conversion Mechanisms
Methanogenesis and Microbial Methane Production : A comprehensive review of methanogenesis, the process of methane production by archaea, discusses the reverse and modified methanogenesis pathways utilized by anaerobic methane-oxidizing archaea (ANME). This review outlines the essential differences between ANME and methanogens, including the structure of methyl coenzyme M reductase, multiheme cytochromes, and the presence of menaquinones or methanophenazines. It also addresses environmental studies suggesting the involvement of ANME in sulfate-dependent anaerobic oxidation of methane (AOM), highlighting the need for further research to elucidate the molecular basis of these processes (Timmers et al., 2017).
properties
IUPAC Name |
[3-(3-methylbutyl)-2-methylsulfonylimidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-8(2)4-5-12-9(7-13)6-11-10(12)16(3,14)15/h6,8,13H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACGHAXPRWEPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=CN=C1S(=O)(=O)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340003.png)
![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)

![[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340047.png)
![{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340053.png)

![[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340069.png)
![[1-(Furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340070.png)
![{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6340080.png)

![{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340093.png)
![[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340106.png)
![[2-Methanesulfonyl-1-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340112.png)
